Superior In-Silico Binding Affinity to HIV-1 Protease Compared to Aspirin and Other Esters
In a direct comparative molecular docking study, benzyl 2-acetoxybenzoate (coded SR-02) demonstrated a substantially lower (more favorable) docking score against the HVR protein (HIV-1 protease) compared to aspirin and a panel of other 2-acetoxybenzoate esters . The benzyl derivative's score of -89.44 indicates a higher predicted binding affinity than aspirin's score of -66.64, and it outperformed other esters such as the methyl, ethyl, butyl, isopropyl, and phenyl derivatives .
| Evidence Dimension | Molecular docking score (affinity) for HIV-1 protease (1HVR) |
|---|---|
| Target Compound Data | Dock Score: -89.44; Hydrogen Bond Energy: -2.50 kJ/mol |
| Comparator Or Baseline | Aspirin (Dock Score: -66.64; Hydrogen Bond Energy: -6.24 kJ/mol). Methyl ester (-71.05), Ethyl ester (-71.43), Butyl ester (-68.62), Isopropyl ester (-73.24), Phenyl ester (-84.27). |
| Quantified Difference | The benzyl derivative's dock score was 34.2% lower (more favorable) than aspirin. It was the second-best performer among all tested derivatives. |
| Conditions | Docking software: MVD2010.4.0. Target protein: 1HVR (HIV-1 protease). |
Why This Matters
This data provides a specific, quantifiable reason to select the benzyl ester over aspirin or other simple alkyl esters in any research program involving HIV-1 protease or where enhanced binding affinity is a hypothesized mechanism, moving beyond generic 'prodrug' claims.
